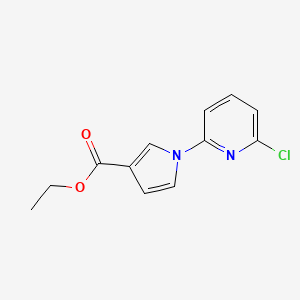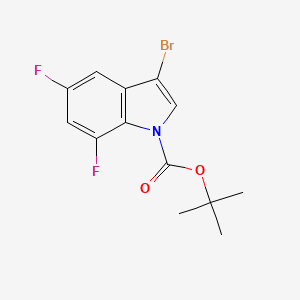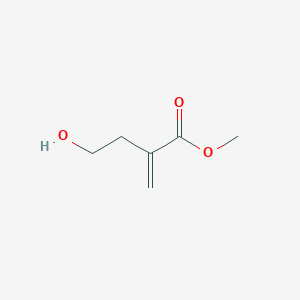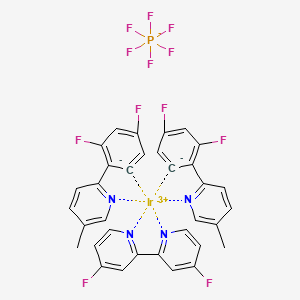
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate is a complex organometallic compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound features iridium as the central metal ion, coordinated with fluorinated pyridine ligands and hexafluorophosphate as the counterion.
準備方法
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate involves several steps. The preparation typically starts with the synthesis of the fluorinated pyridine ligands. These ligands are then coordinated to the iridium ion through a series of reactions under controlled conditions. The final step involves the addition of hexafluorophosphate to form the complete compound. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The iridium center can form complexes with various substrates, facilitating reactions through electron transfer and catalytic processes. The fluorinated pyridine ligands enhance the compound’s stability and reactivity, making it effective in various applications.
類似化合物との比較
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate stands out due to its unique combination of fluorinated ligands and iridium center. Similar compounds include:
- Iridium(III) complexes with different fluorinated ligands.
- Other organometallic compounds with iridium as the central metal ion.
- Compounds with hexafluorophosphate as the counterion but different metal centers.
These comparisons highlight the uniqueness of the compound in terms of its stability, reactivity, and applications in various fields.
特性
分子式 |
C34H22F12IrN4P |
|---|---|
分子量 |
937.7 g/mol |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C10H6F2N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-6H;;/q2*-1;;-1;+3 |
InChIキー |
CFMRYEQOJFZEGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)
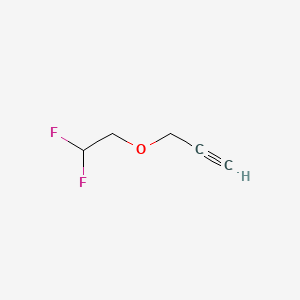
![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)
![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)




![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine](/img/structure/B13895542.png)
